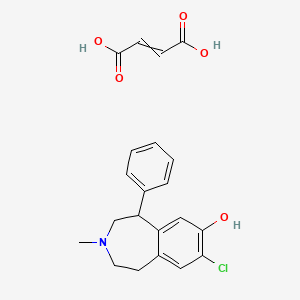![molecular formula C12H19ClO2S B13639769 1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C_13H_19ClO_2S. It is characterized by a bicyclic structure, which includes a cyclopropane ring and a sulfonyl chloride functional group. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of bicyclo[2.2.2]octane derivatives with sulfonyl chloride reagents. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of bicyclo[2.2.2]octane derivatives.
Cyclopropanation: The bicyclo[2.2.2]octane derivative undergoes cyclopropanation to introduce the cyclopropane ring.
Sulfonylation: The final step involves the reaction of the cyclopropane derivative with sulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) are employed.
Major Products
Substitution: Produces sulfonamide or sulfonate ester derivatives.
Reduction: Yields sulfonyl derivatives.
Oxidation: Forms sulfonic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane-1-sulfonyl chloride: Similar structure but lacks the cyclopropane ring.
Cyclopropane-1-sulfonyl chloride: Contains the cyclopropane ring but lacks the bicyclo[2.2.2]octane moiety.
Methanesulfonyl chloride: A simpler sulfonyl chloride without the bicyclic structure.
Uniqueness
1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride is unique due to its combination of a bicyclic structure and a cyclopropane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C12H19ClO2S |
|---|---|
Molekulargewicht |
262.80 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.2]octanylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H19ClO2S/c13-16(14,15)12(5-6-12)8-11-7-9-1-3-10(11)4-2-9/h9-11H,1-8H2 |
InChI-Schlüssel |
FYLLDAZYHQLRQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CC2CC3(CC3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


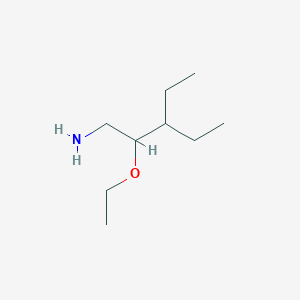
![10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)

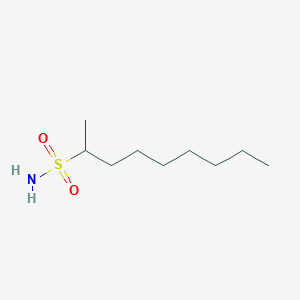
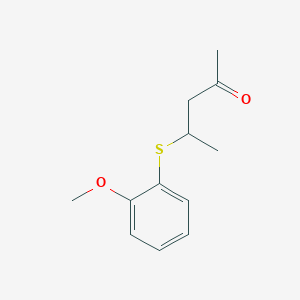
![9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)

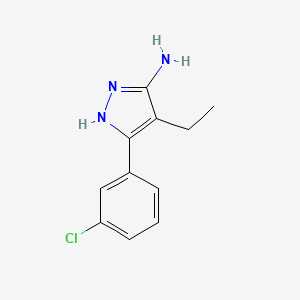
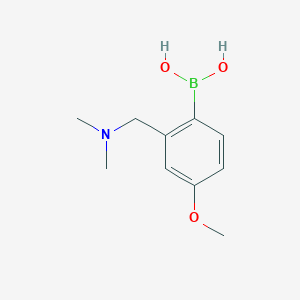
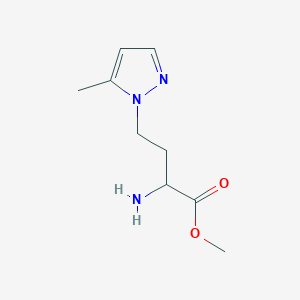
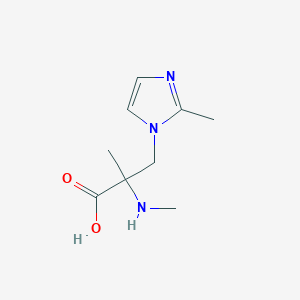
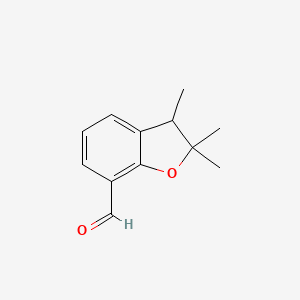
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine](/img/structure/B13639786.png)
